molecular formula C8H16O3 B1589199 3-Tetrahydropyranyloxy-1-propanol CAS No. 2162-33-6

3-Tetrahydropyranyloxy-1-propanol

Cat. No. B1589199
CAS RN: 2162-33-6
M. Wt: 160.21 g/mol
InChI Key: JZQJFSZRLAICJP-UHFFFAOYSA-N
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Description

3-Tetrahydropyranyloxy-1-propanol is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol. It is related to the class of compounds known as tetrahydropyranyl ethers .


Synthesis Analysis

The synthesis of propanol from propanoic acid has been done via two steps. The first step involves the esterification of propanoic acid and methanol in the presence of a sulfuric acid catalyst with a mole ratio of 4:3 to produce methyl propanoate. The second step involves the reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .

Safety And Hazards

The safety data sheet for a related compound, 1-Propanol, indicates that it is a flammable liquid that can cause serious eye damage and may cause drowsiness or dizziness . It’s important to handle such compounds with care, avoiding contact with skin and eyes, and not breathing in mist/vapors/spray .

properties

IUPAC Name

3-(oxan-2-yloxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c9-5-3-7-11-8-4-1-2-6-10-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQJFSZRLAICJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445972
Record name 3-tetrahydropyranyloxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tetrahydropyranyloxy-1-propanol

CAS RN

2162-33-6
Record name 3-tetrahydropyranyloxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AE Thomas - 1991 - search.proquest.com
Several approaches towards the synthesis of an acyclic molecule possessing one chiral centre along with suitable functionality to enable cyclisation to a medium ring were investigated. …
Number of citations: 6 search.proquest.com
J Mignone - 2005 - d-scholarship.pitt.edu
Tetrahydrofurans and tetrahydropyrans are common structural features of numerous natural products, most notably the marine toxins and the polyether antibiotics, such brevetoxin and …
Number of citations: 0 d-scholarship.pitt.edu
Y Nakamura, K Mori - European Journal of Organic Chemistry, 2000 - Wiley Online Library
The (3S,7S) and (3S,7S,15S) stereoisomers of 3,7‐dimethyl‐2‐heptacosanone (1) and 3,7,15‐trimethyl‐2‐heptacosanone (2), the ketones identified from the locust Schistocerca …

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